Talactoferrin Alfa is a recombinant form of lactoferrin, an iron-binding glycoprotein primarily found in human milk. This compound exhibits significant immunomodulatory properties, enhancing the body's immune response and showing potential anti-cancer activities. Talactoferrin Alfa is classified as a biopharmaceutical agent and has been primarily investigated for its therapeutic effects in various cancers, particularly non-small cell lung cancer and renal cell carcinoma .
Talactoferrin Alfa is synthesized through recombinant DNA technology. The process involves the following steps:
This method ensures a high yield of pure Talactoferrin Alfa suitable for clinical applications .
Talactoferrin Alfa has a molecular weight of approximately 80 kDa and retains the structural characteristics of natural lactoferrin, including its iron-binding sites. The protein consists of multiple domains that facilitate its interaction with various receptors on immune cells.
Talactoferrin Alfa undergoes various biochemical interactions:
These reactions contribute to its therapeutic effects in cancer treatment.
Talactoferrin Alfa exerts its effects primarily through immunomodulation:
These properties are crucial for its formulation as an oral therapeutic agent .
Talactoferrin Alfa has been primarily investigated for its applications in oncology:
CAS No.: 18395-92-1
CAS No.: 13561-08-5
CAS No.: 18252-46-5
CAS No.: 499-09-2
CAS No.: 20937-86-4